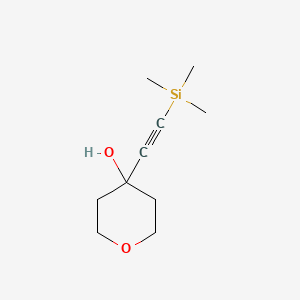

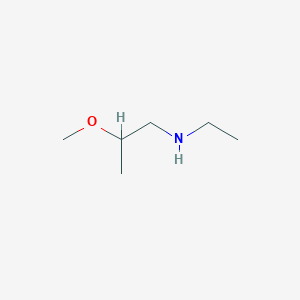

Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

Vue d'ensemble

Description

Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate (MMTN) is a synthetic compound with a variety of potential applications in scientific research. It is an analog of nicotinic acid, and is used as a model compound for studying the effects of nicotinic acid on biochemical and physiological systems. MMTN has been studied in recent years for its effects on the nervous system, as well as its potential applications in lab experiments.

Applications De Recherche Scientifique

Nicotinamide Derivatives and Metabolic Insights

Nicotinamide derivatives, closely related to the structure of interest, have been studied for their role in various metabolic pathways and enzyme activities. For example, nicotinamide methyltransferase (EC 2.1.1.1), which has been purified from porcine liver, acts on nicotinamide and its analogs, suggesting a potential detoxification role for such compounds in vivo. This enzyme's specificity extends to a broad range of substrates, indicating its importance in metabolic regulation and possible implications for compounds with structural similarities to nicotinamide (Alston & Abeles, 1988).

Synthetic Applications in Pharmaceutical Development

The synthesis of pharmaceutical intermediates often leverages compounds like methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate due to their reactive boronic ester groups. For instance, a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid is described, showcasing the utility of similar structures in the development of key pharmaceutical intermediates (Wang et al., 2006). This highlights the potential for the compound to serve as a building block in synthetic organic chemistry, particularly in the creation of novel drug molecules.

Role in Understanding Metabolic Disorders

Nicotinamide and its metabolites, like N-methyl-2-pyridone-5-carboxamide (2PY), have been identified as uremic toxins in recent studies, emphasizing the importance of understanding the metabolism and toxicological profile of nicotinamide derivatives. This research sheds light on the implications of nicotinamide metabolism in conditions such as end-stage renal disease, highlighting the relevance of studying similar compounds for their potential effects on human health (Lenglet et al., 2016).

Innovations in Chemical Synthesis

The chemical synthesis of nicotinic acid derivatives involves a variety of innovative techniques, including microwave-assisted synthesis, which has been applied to create 2-aminonicotinic acids. Such methods exemplify the advancements in synthetic chemistry that enable the efficient and high-yield production of complex organic compounds, potentially including the compound of interest (Quevedo et al., 2009).

Exploration of Nicotinamide's Biological Roles

Studies on the biological roles of nicotinamide and its derivatives continue to uncover their multifaceted functions in living organisms. From serving as substrates for N-methyltransferases to their involvement in nicotinic acid metabolism, these compounds play critical roles in both normal physiological processes and disease states, underscoring the importance of ongoing research in this area (Sano et al., 1992).

Mécanisme D'action

“Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate” is a boronic ester. Boronic esters are commonly used in organic synthesis due to their ability to form carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . They are also used in the synthesis of various biologically active compounds .

The compound also contains a pyridine ring, which is a basic heterocyclic ring. Pyridine derivatives are known to interact with various biological targets, including G-protein coupled receptors and ion channels .

The compound’s pharmacokinetics would depend on various factors, including its lipophilicity, water solubility, and stability. These properties can influence its absorption, distribution, metabolism, and excretion (ADME) in the body .

The compound’s action and efficacy can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)9-7-10(12(18)19-6)11(16-5)17-8-9/h7-8H,1-6H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKPXKUAWDGDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

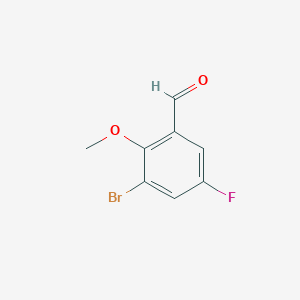

![[2-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1529826.png)

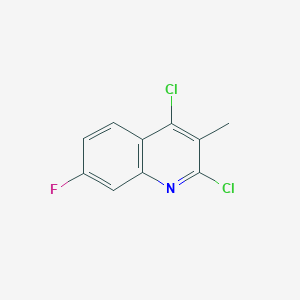

![6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1529835.png)

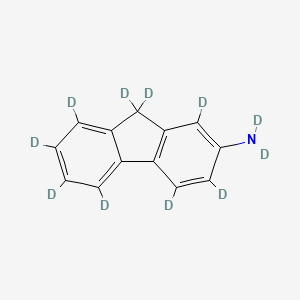

![3-Boc-7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1529846.png)